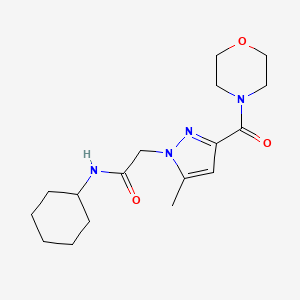

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-13-11-15(17(23)20-7-9-24-10-8-20)19-21(13)12-16(22)18-14-5-3-2-4-6-14/h11,14H,2-10,12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILWJTNEIYDGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula: CHNO. Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the morpholine and cyclohexyl groups contributes to its pharmacological properties.

This compound exhibits biological activity primarily through the modulation of specific molecular targets involved in cell signaling pathways. The pyrazole moiety is often associated with inhibition of enzymes or receptors that play crucial roles in disease processes, including cancer and viral infections.

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole-based compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.3 | Apoptosis induction |

| Compound B | A549 (Lung) | 20.7 | Cell cycle arrest |

| N-cyclohexyl... | SW480 (Colon) | TBD | TBD |

Antiviral Activity

This compound has also been studied for its antiviral properties. Compounds with similar structures have shown efficacy against various viruses, including HIV and hepatitis C virus (HCV). For example, a related pyrazole derivative demonstrated an EC value of 6.7 µM against HCV .

Table 2: Antiviral Activity of Related Pyrazole Compounds

| Compound | Virus Targeted | EC (µM) | Selectivity Index |

|---|---|---|---|

| Compound C | HCV | 6.7 | 35.46 |

| Compound D | HIV | 3.98 | >105 |

| N-cyclohexyl... | TBD | TBD | TBD |

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against several human cancer cell lines. The results indicated a promising ability to inhibit cell proliferation, with further investigations needed to elucidate the underlying mechanisms .

Case Study 2: Antiviral Screening

Another study focused on the antiviral potential of various pyrazole compounds, including N-cyclohexyl derivatives. The compound exhibited notable inhibitory effects against viral replication in vitro, suggesting its potential as a lead candidate for further drug development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide has shown promise as an anticancer agent. Research indicates that compounds with a similar structure exhibit activity against various cancer cell lines, particularly prostate cancer, due to their ability to act as androgen receptor antagonists. This mechanism is crucial for treating AR-dependent cancers, which are often resistant to standard therapies .

Mechanism of Action

The compound's mechanism involves the inhibition of specific enzymes and pathways that are vital for cancer cell proliferation. For instance, it may inhibit the indoleamine 2,3-dioxygenase (IDO) pathway, which is often upregulated in tumors to evade immune detection .

Neuropharmacology

Potential as a Neuroprotective Agent

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds in the pyrazole family have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structural features that enhance its biological activity include the morpholine carbonyl moiety and the cyclohexyl group, which contribute to its lipophilicity and binding affinity for target proteins.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxic effects on prostate cancer cells in vitro. The IC50 values indicated a strong correlation between compound concentration and cell viability reduction, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds structurally related to this compound were administered, resulting in reduced markers of inflammation and improved cognitive function. These findings support further investigation into its neuroprotective capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide can be contextualized against related acetamide-pyrazole hybrids, as outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Structural Diversity and Tautomerism: The target compound’s pyrazole-morpholine scaffold contrasts with thiazolidinone-based analogs (e.g., 3e-I/3e-A), which exhibit tautomerism between thiazolidinone and thiazol-4-one forms . This tautomeric behavior may reduce stability compared to the rigid pyrazole-morpholine framework. The dihydrodioxin analog () replaces the cyclohexyl group with a fused aromatic ether system, likely enhancing aqueous solubility due to polar oxygen atoms .

Functional Group Impact: Morpholine vs. Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group increases steric bulk and lipophilicity relative to the dihydrodioxin or nitrophenyl groups, which may influence bioavailability and tissue distribution.

Research Implications and Gaps

- Biological Activity: No direct data on the target compound’s efficacy or toxicity are available.

- Stability and Solubility: The tautomerism in thiazolidinone analogs () highlights the need for stability studies on the target compound’s morpholine-pyrazole system.

- Synthetic Optimization : Comparative studies on reaction yields and purification challenges between these structurally diverse analogs are warranted.

Q & A

Q. What are the established synthetic protocols for N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: A universal synthesis strategy involves coupling pyrazole derivatives with acetamide scaffolds via alkylation or acylation reactions. For example, analogous compounds are synthesized by reacting 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under ambient or reflux conditions . Yield optimization requires careful control of stoichiometry, reaction time, and purification via column chromatography. Purity is confirmed by LC-MS and elemental analysis (>98% purity threshold) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is essential:

- 1H NMR : Identifies proton environments (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyrazole protons at δ 6.2–7.5 ppm).

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1650–1750 cm⁻¹) and morpholine C-N bonds (~1250 cm⁻¹).

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Cross-validation with elemental analysis ensures correct C/H/N/O ratios .

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

Methodological Answer: Initial screening should use in silico tools like the PASS program to predict antimicrobial, anticancer, or enzyme-inhibitory potential based on structural analogs . For experimental validation, perform enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (e.g., MTT on cancer cell lines) at concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) resolve contradictions between predicted and observed bioactivity data?

Methodological Answer: Discrepancies often arise from ligand-receptor dynamics not captured in static models. To address this:

Perform flexible docking (e.g., AutoDock Vina) to account for protein conformational changes.

Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 50–100 ns trajectories.

Compare predicted binding energies with experimental IC₅₀ values. For example, if docking suggests strong binding but activity is low, check solubility or metabolic stability via ADMET predictors .

Q. What experimental design strategies optimize the synthesis of analogs with enhanced bioactivity?

Methodological Answer: Use statistical design of experiments (DoE) to minimize trials while maximizing data quality:

- Central Composite Design : Vary factors like temperature (25–80°C), solvent polarity (DMF vs. acetonitrile), and base concentration.

- Response Surface Methodology : Correlate factors with outcomes (yield, purity).

For example, a study on pyrazole derivatives achieved 85% yield by optimizing DMF volume (5 mL) and K₂CO₃ concentration (1.2 mmol) .

Q. How can spectral data inconsistencies (e.g., unexpected NMR splitting) be systematically investigated?

Methodological Answer: Follow this protocol:

Repeat synthesis under controlled conditions to rule out impurities.

Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

X-ray crystallography : If crystals are obtainable, compare experimental vs. predicted structures (e.g., CCDC databases).

DFT calculations : Simulate NMR chemical shifts (Gaussian 16) to identify conformational isomers .

Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?

Methodological Answer:

Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site.

For instance, morpholine-containing analogs may disrupt ATP-binding pockets in kinases via H-bonding with backbone carbonyls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.